

Application Notes and Protocols for Sortin2 in Yeast Studies

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Compound of Interest

Compound Name: **Sortin2**

Cat. No.: **B15561681**

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Introduction

Sortin2 is a bioactive small molecule that acts as a modulator of protein trafficking in the yeast *Saccharomyces cerevisiae*. It has been shown to interfere with the proper targeting of vacuolar proteins, leading to their secretion. Specifically, **Sortin2** affects the delivery of Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase, causing it to be secreted into the medium instead of being transported to the vacuole.^{[1][2][3][4][5]} This compound serves as a valuable tool for studying the endomembrane system, including the secretory and endocytic pathways.^{[1][3][4][5]} Research indicates that **Sortin2** enhances endocytic trafficking toward the vacuole, likely at a point where the secretory and endocytic pathways converge.^{[1][3][4][5]}

These application notes provide detailed protocols for utilizing **Sortin2** in yeast studies to investigate protein sorting and trafficking pathways.

Mechanism of Action

Sortin2 disrupts the normal trafficking of vacuolar proteins, such as CPY, from the late Golgi to the vacuole.^[2] This disruption results in the missorting and subsequent secretion of these proteins.^{[1][2][3]} Genome-wide screens have identified several genes whose deletion confers resistance or hypersensitivity to **Sortin2**, many of which are involved in the endomembrane system and endocytosis.^{[1][2]} This suggests that **Sortin2**'s bioactivity is linked to the cellular machinery responsible for vesicle-mediated transport.^{[1][2]}

Data Presentation

Table 1: Effective Concentrations of Sortin2 in *S. cerevisiae*

Application	Concentration (µM)	Concentration (µg/mL)	Phenotype Observed	Reference
CPY Secretion (Wild-Type)	10	~4.2	Induction of CPY secretion	[1]
CPY Secretion (Hypersensitive Screen)	4.7	2	Induction of CPY secretion in hypersensitive mutants	[2][6]
Yeast Growth Assay	20	~8.4	No significant growth inhibition in wild-type and most resistant mutants	[1]
Endocytosis Assay (FM4-64)	20	~8.4	Enhanced trafficking of FM4-64 to the vacuole	[1]
CPY Secretion (Resistant Mutant Screen)	47	~20	Used for primary screen of resistant mutants	[1][2]

Table 2: Summary of Yeast Mutants with Altered Sortin2 Sensitivity

Mutant Type	Gene Deletions	Phenotype with Sortin2	Implicated Process	Reference
Resistant	met18, sla1, clc1, dfg10, dpl1, yjl175w	Do not secrete CPY in the presence of Sortin2	Endocytosis, Endomembrane Trafficking	[1][3][4][5]
Hypersensitive	243 putative mutants identified	Secret CPY at low Sortin2 concentrations (4.7 μ M)	Protein Sorting, Endomembrane System	[2]

Experimental Protocols

Carboxypeptidase Y (CPY) Secretion Assay

This assay is used to detect the missorting and secretion of CPY into the culture medium upon treatment with **Sortin2**.

Materials:

- *S. cerevisiae* strains (wild-type, mutants of interest)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- **Sortin2** stock solution (e.g., 10 mM in DMSO)
- DMSO (vehicle control)
- Nitrocellulose or PVDF membrane
- Anti-CPY antibody
- Secondary antibody conjugated to Horseradish Peroxidase (HRP)
- Chemiluminescent substrate
- Dot blot apparatus or vacuum manifold

Protocol:

- Yeast Culture Preparation: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
- Treatment with **Sortin2**: Dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh YPD medium. Add **Sortin2** to the desired final concentration (e.g., 10 µM for wild-type) and an equivalent volume of DMSO to the control culture.
- Incubation: Grow the cultures for 18-24 hours at 30°C with shaking.
- Cell Separation: Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
- Sample Application: Carefully collect the supernatant (culture medium). Apply an equal volume of the supernatant from each sample onto a nitrocellulose or PVDF membrane using a dot blot apparatus.
- Immunodetection:
 - Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against CPY (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection: Apply a chemiluminescent substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

Yeast Growth Assay

This protocol assesses the effect of **Sortin2** on yeast cell growth.

Materials:

- *S. cerevisiae* strains
- YPD medium
- **Sortin2** stock solution
- DMSO
- 96-well microplate
- Microplate reader capable of measuring OD₆₀₀

Protocol:

- Culture Preparation: Grow yeast strains overnight in YPD medium at 30°C.
- Assay Setup: In a 96-well plate, dilute the overnight cultures to an initial OD₆₀₀ of 0.1 in a final volume of 200 µL of YPD per well.
- Treatment: Add **Sortin2** to the wells to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 50 µM). Include wells with DMSO as a vehicle control and wells with medium only as a blank.
- Incubation and Measurement: Incubate the plate at 30°C in a microplate reader with intermittent shaking. Measure the OD₆₀₀ every 30-60 minutes for 24-48 hours.
- Data Analysis: Subtract the blank reading from all measurements. Plot the OD₆₀₀ values over time to generate growth curves. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve at a specific time point (e.g., 24 hours).[\[7\]](#)

FM4-64 Endocytic Trafficking Assay

This assay visualizes the effect of **Sortin2** on the endocytic pathway using the lipophilic styryl dye FM4-64, which stains the vacuolar membrane.

Materials:

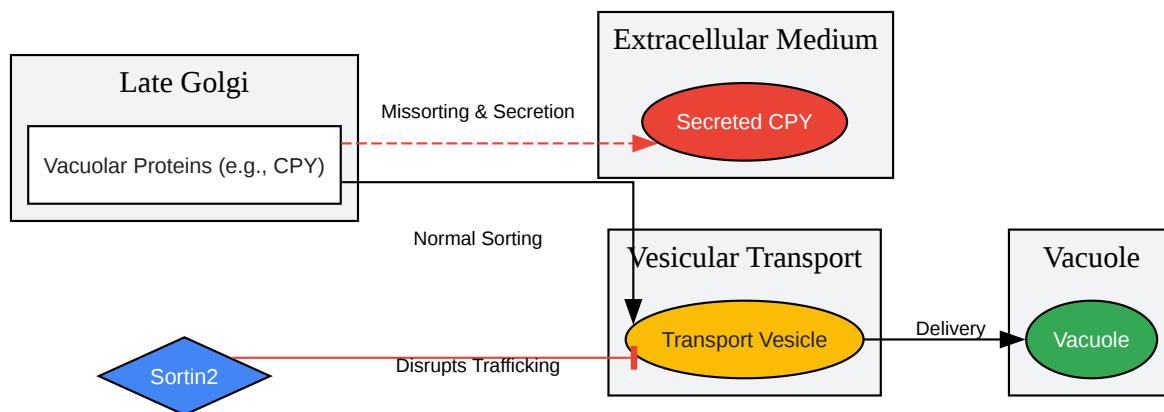
- *S. cerevisiae* strains
- YPD medium
- **Sortin2** stock solution
- DMSO
- FM4-64 dye (e.g., 1 mg/mL stock in DMSO)
- Low-melt agarose
- Microscope slides and coverslips
- Confocal or fluorescence microscope

Protocol:

- Yeast Culture and Treatment: Grow yeast cells to mid-log phase (OD₆₀₀ of 0.5-0.8) in YPD medium. Treat the cells with **Sortin2** (e.g., 20 μ M) or DMSO for 1-2 hours.
- FM4-64 Labeling:
 - Harvest the cells by centrifugation (3,000 \times g, 3 minutes).
 - Resuspend the cell pellet in 50 μ L of ice-cold YPD medium.
 - Add FM4-64 to a final concentration of 20-40 μ M.
 - Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
- Internalization:
 - Pellet the cells by centrifugation at 4°C.
 - Resuspend the cells in 1 mL of pre-warmed (30°C) YPD medium (containing **Sortin2** or DMSO as in the initial treatment) to initiate dye internalization.
- Microscopy:

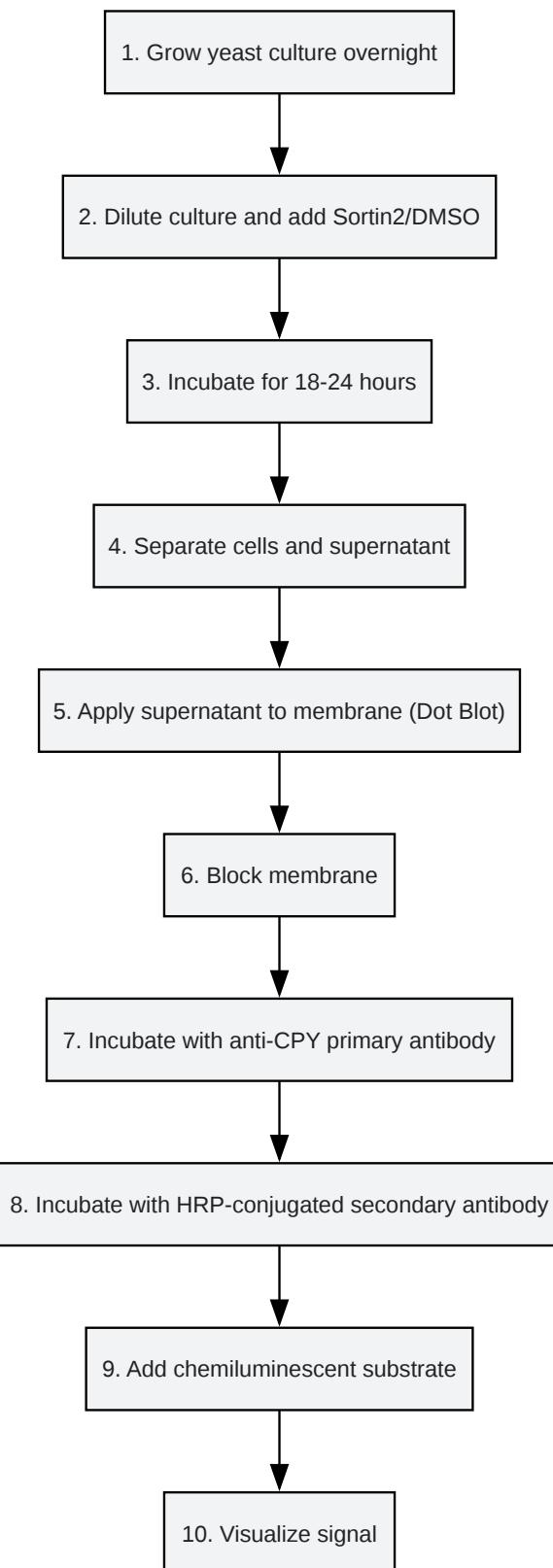
- Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
- Mount the cells on a microscope slide with a pad of low-melt agarose.
- Image the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).
- Analysis: Observe the progression of FM4-64 from the plasma membrane to endosomes and finally to the vacuolar membrane. In the presence of **Sortin2**, an accelerated accumulation of the dye at the vacuole is expected.[1]

Visualizations



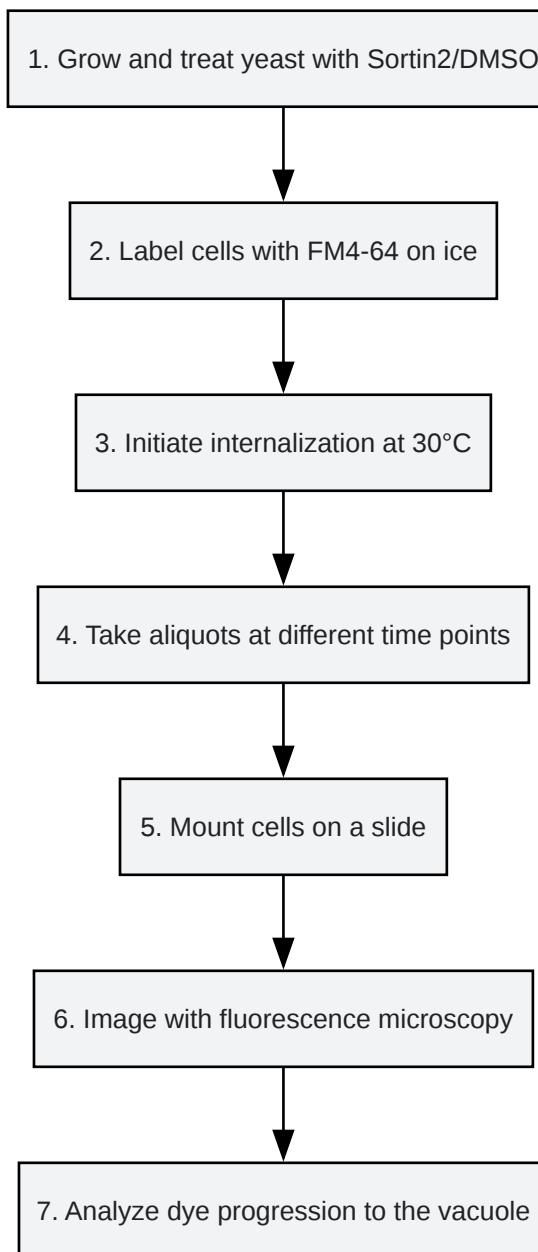
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Caption: Proposed mechanism of **Sortin2** action in yeast.



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Caption: Experimental workflow for the CPY secretion assay.



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Caption: Experimental workflow for the FM4-64 endocytosis assay.

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